

5-Methyl-5-nonanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-5-nonanol

Cat. No.: B1582256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **5-Methyl-5-nonanol**, a tertiary alcohol with potential applications in various fields of chemical synthesis and research. This document includes a summary of its core properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Core Chemical and Physical Properties

5-Methyl-5-nonanol, with the CAS number 33933-78-7, is a C10 aliphatic alcohol.^{[1][2][3]} Its structure features a hydroxyl group attached to a tertiary carbon, which influences its reactivity and physical characteristics. The key quantitative properties of **5-Methyl-5-nonanol** are summarized in the table below for easy reference and comparison.

Property	Value	Unit
Molecular Formula	C ₁₀ H ₂₂ O	
Molecular Weight	158.28	g/mol
Density	0.82	g/cm ³
Boiling Point	201.3	°C at 760 mmHg
Flash Point	81.1	°C
Refractive Index	1.434	
LogP	3.11780	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **5-Methyl-5-nonanol** are provided below. These protocols are based on established organic chemistry principles for the synthesis and analysis of tertiary alcohols.

Synthesis of 5-Methyl-5-nonanol via Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of tertiary alcohols.^{[1][4][5]} This protocol describes the synthesis of **5-Methyl-5-nonanol** from 5-nonanone and a methyl Grignard reagent.

Materials:

- 5-Nonanone
- Methylmagnesium bromide (or methylmagnesium chloride) solution in THF or diethyl ether
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus must be flame-dried or oven-dried to ensure anhydrous conditions. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Reactant Addition:** 5-Nonanone is dissolved in anhydrous diethyl ether or THF and placed in the round-bottom flask. The flask is cooled in an ice bath.
- **Grignard Reagent Addition:** The methylmagnesium bromide solution is added to the dropping funnel. It is then added dropwise to the stirred solution of 5-nonenone over a period of 30-60 minutes, maintaining the reaction temperature at 0-5 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while stirring in an ice bath. This will hydrolyze the magnesium alkoxide intermediate.
- **Extraction:** The mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is washed sequentially with saturated aqueous NH₄Cl solution and brine.

- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **5-Methyl-5-nonanol**.

Purification by Distillation

The crude product can be purified by simple or vacuum distillation to obtain high-purity **5-Methyl-5-nonanol**.

Materials:

- Crude **5-Methyl-5-nonanol**
- Distillation apparatus (distilling flask, condenser, receiving flask)
- Heating mantle
- Boiling chips or magnetic stirrer

Procedure:

- The crude **5-Methyl-5-nonanol** is placed in the distilling flask along with boiling chips or a magnetic stir bar.
- The distillation apparatus is assembled.
- The flask is heated, and the fraction that distills at the boiling point of **5-Methyl-5-nonanol** (approximately 201.3 °C at atmospheric pressure) is collected. For higher boiling point liquids, vacuum distillation is recommended to prevent decomposition.

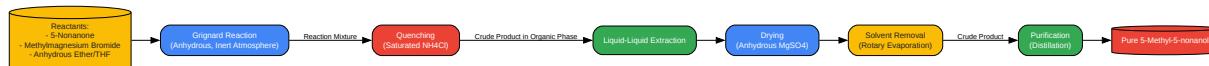
Characterization

The identity and purity of the synthesized **5-Methyl-5-nonanol** can be confirmed using various spectroscopic methods.

1. Infrared (IR) Spectroscopy:

- Sample Preparation: A drop of the purified liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: The IR spectrum is recorded.
- Expected Absorptions:
 - A broad O-H stretching band in the region of 3200-3600 cm^{-1} , characteristic of an alcohol.
 - C-H stretching bands just below 3000 cm^{-1} .
 - A C-O stretching band in the region of 1100-1200 cm^{-1} .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl_3) containing a reference standard like tetramethylsilane (TMS).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded.
- Expected ^1H NMR Signals: The spectrum will show signals corresponding to the different types of protons in the molecule, with characteristic chemical shifts and splitting patterns for the methyl, methylene, and hydroxyl protons.
- Expected ^{13}C NMR Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule.

3. Mass Spectrometry (MS):

- Data Acquisition: The mass spectrum of the compound is obtained.
- Expected Fragmentation: The mass spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns for a tertiary alcohol, which can help confirm the structure. The NIST WebBook provides mass spectral data for **5-Methyl-5-nonanol**.^[3]

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **5-Methyl-5-nonanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **5-Methyl-5-nonanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 5-Methyl-5-nonanol | C10H22O | CID 141860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nonanol, 5-methyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [5-Methyl-5-nonanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582256#5-methyl-5-nonanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com